

A Comparative Guide to Synthetic vs. Natural Roselipin 2A

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Compound of Interest

Compound Name: Roselipin 2A

Cat. No.: B15574222

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This guide provides a comprehensive comparison of synthetic and natural **Roselipin 2A**, a known inhibitor of diacylglycerol acyltransferase (DGAT). While direct comparative studies on the biological activity of synthetic versus natural **Roselipin 2A** are not yet available in published literature, this document consolidates the existing knowledge on the natural product and provides a projection for its synthetic counterpart based on established principles of total synthesis.

Roselipin 2A belongs to a family of glycolipids isolated from the marine fungus *Gliocladium roseum* KF-1040. These compounds have garnered interest for their potential therapeutic applications due to their inhibitory effect on DGAT, an enzyme crucial in triglyceride synthesis. The availability of a synthetic route to Roselipin analogues offers a promising avenue for further investigation and drug development.

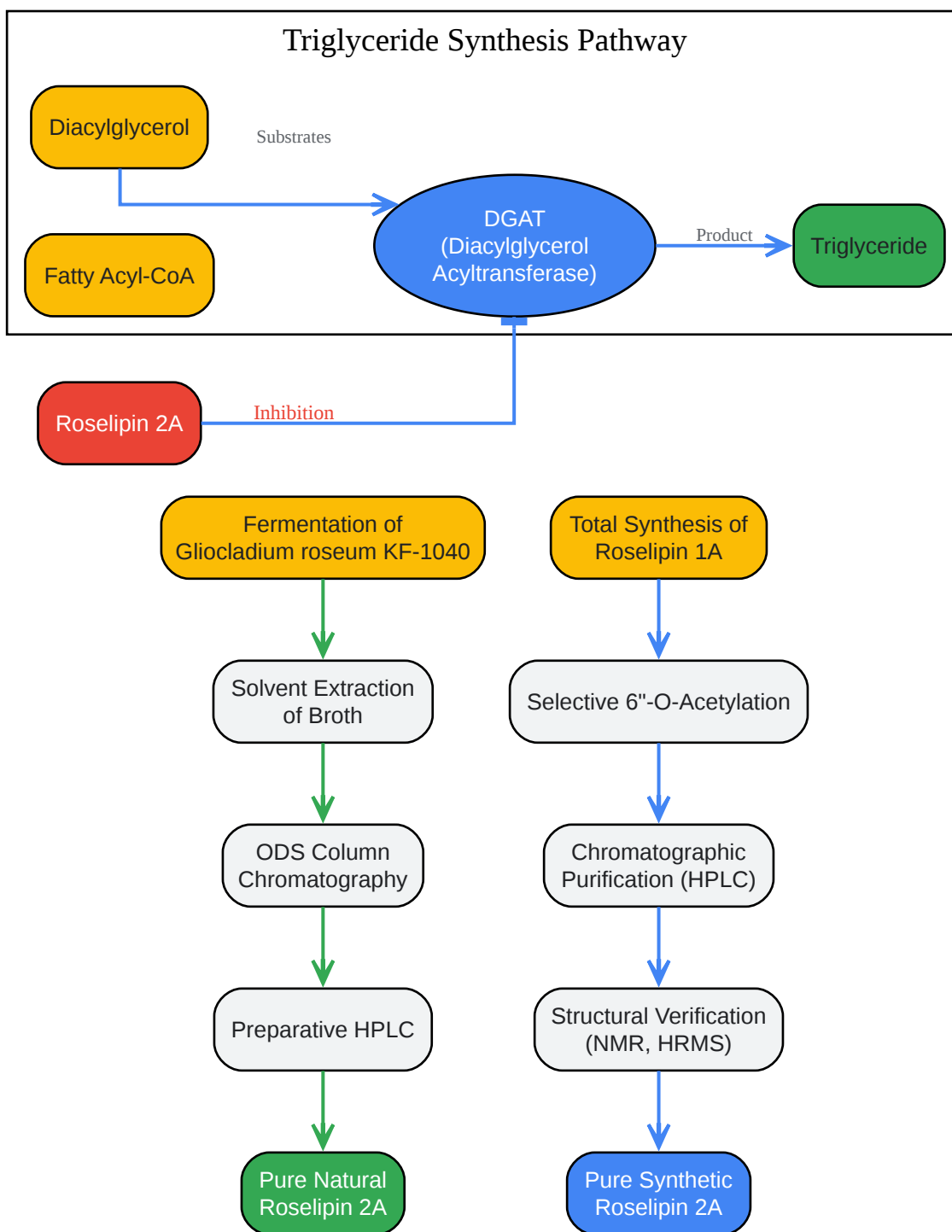
Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of natural **Roselipin 2A** and the expected attributes of a successfully synthesized version.

Feature	Natural Roselipin 2A	Synthetic Roselipin 2A
Source	Fermentation of Gliocladium roseum KF-1040[1]	Chemical total synthesis
Purity	High, but may contain trace amounts of related natural products	High, with well-defined and characterizable impurities
Stereochemistry	Naturally occurring single enantiomer	Defined by the synthetic route, capable of producing the natural enantiomer or its stereoisomers
Biological Activity (DGAT Inhibition)	IC50 of 22 μ M (in a rat liver microsome assay)[2]	Theoretically identical to the natural counterpart upon successful synthesis
Scalability	Limited by fermentation yield and downstream processing	Potentially scalable for large-scale production
Analogue Potential	Limited to semi-synthetic modifications	High, allows for the systematic modification of the structure to explore structure-activity relationships (SAR)
Structural Confirmation	Elucidated by spectroscopic methods (NMR, MS) and chemical degradation[3]	Confirmed by a combination of spectroscopic methods (NMR, MS) and the synthetic pathway itself

Signaling Pathway: Inhibition of Diacylglycerol Acyltransferase (DGAT)

Roselipin 2A exerts its biological effect by inhibiting diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol (DAG) to form a triglyceride (TG).[1][4] By blocking this step, **Roselipin 2A** can modulate lipid metabolism, which is a therapeutic target for conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[5]



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